molecular formula C10H11ClF3N B2879632 [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1545011-68-4

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2879632
CAS No.: 1545011-68-4
M. Wt: 237.65
InChI Key: FKFZTICTMWIAGP-UHFFFAOYSA-N
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Description

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative with a trifluorophenyl substituent. The compound features a cyclopropyl ring directly attached to a 2,4,6-trifluorophenyl group, with a methanamine moiety and a hydrochloride counterion. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for central nervous system (CNS) targets such as serotonin receptors . Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in structurally related compounds .

Properties

IUPAC Name

[1-(2,4,6-trifluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10;/h3-4H,1-2,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZTICTMWIAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies

The cyclopropane core is typically constructed via Simmons-Smith cyclopropanation or transition-metal-catalyzed [2+1] cycloadditions . A representative approach involves:

  • Substrate Preparation : Starting with 2,4,6-trifluorostyrene, generated from 2,4,6-trifluorobenzaldehyde through a Wittig reaction.
  • Cyclopropanation : Treatment with diiodomethane (CH₂I₂) and a zinc-copper couple in anhydrous diethyl ether induces cyclopropane ring formation, yielding 1-(2,4,6-trifluorophenyl)cyclopropane.
  • Functionalization : Bromination at the methyl position using N-bromosuccinimide (NBS) under radical conditions produces 1-(2,4,6-trifluorophenyl)cyclopropylmethyl bromide.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Wittig Reaction Ph₃P=CH₂, THF, 0°C to rt 85
Simmons-Smith CH₂I₂, Zn-Cu, Et₂O, reflux 78
Bromination NBS, AIBN, CCl₄, 80°C 65

Amination and Hydrochloride Formation

The bromide intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide to introduce the amine group:

  • Amination : Reaction of 1-(2,4,6-trifluorophenyl)cyclopropylmethyl bromide with aqueous ammonia in ethanol at 60°C for 12 hours yields the free base.
  • Salt Formation : Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt.

Optimization Insight :

  • Excess ammonia (3–5 equiv) improves yields by mitigating side reactions.
  • Ethanol as a solvent enhances solubility of the hydrophobic cyclopropane intermediate.

Alternative Pathways: Palladium-Catalyzed Coupling and Reductive Amination

Sonogashira Coupling for Alkyne Intermediates

Recent advancements employ Sonogashira coupling to install alkynes adjacent to the cyclopropane ring, followed by hydrogenation:

  • Coupling : Reaction of 1-(2,4,6-trifluorophenyl)cyclopropyl iodide with propargylamine using Pd(PPh₃)₄ and CuI in triethylamine.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to the primary amine.

Advantages :

  • Enables modular introduction of substituents.
  • Avoids harsh bromination conditions.

Reductive Amination of Cyclopropanecarbaldehyde

An alternative route involves:

  • Aldehyde Synthesis : Oxidation of 1-(2,4,6-trifluorophenyl)cyclopropanemethanol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.

Challenges :

  • Over-reduction to the secondary amine requires careful stoichiometric control.

Experimental Validation and Characterization

Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O): δ 1.28–1.35 (m, 4H, cyclopropane CH₂), 3.15 (s, 2H, CH₂NH₂), 6.82–6.89 (m, 2H, aromatic).
  • ¹³C NMR : δ 14.2 (cyclopropane), 45.8 (CH₂NH₂), 110.3–163.7 (aromatic C-F couplings).

X-ray Crystallography :

  • Confirms the cyclopropane geometry and hydrochloride salt formation.

Purity and Yield Optimization

  • HPLC Purification : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity.
  • Crystallization : Recrystallization from ethanol/diethyl ether enhances crystalline homogeneity.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in microtubule-targeting agents , such as triazolopyrimidines (TPDs), which exhibit dual mechanisms of tubulin stabilization and proteasome-mediated degradation. Its rigid cyclopropane moiety enhances binding affinity to the vinca domain of β-tubulin, as demonstrated by molecular docking studies.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of trifluorophenyl groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Characteristics References
[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride (Target) C₁₀H₁₂ClF₃N 2,4,6-Trifluorophenyl 245.66 High lipophilicity due to fluorine substitution; potential 5-HT2C receptor ligand
[1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride C₁₁H₁₃ClF₃NO 4-Trifluoromethoxyphenyl 267.68 Enhanced metabolic stability compared to trifluorophenyl analogs
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride C₁₁H₁₄ClFNO 3-Fluoro-4-methoxyphenyl 233.69 Balanced polarity; methoxy group improves solubility
1-Cyclopropyl-1-phenylmethanamine hydrochloride C₁₀H₁₄ClN Phenyl 195.68 Simpler structure; lower steric hindrance but reduced receptor selectivity
[1-(2,4,6-Trimethoxyphenyl)cyclopropyl]methanamine hydrochloride C₁₀H₁₆ClNO₃ 2,4,6-Trimethoxyphenyl 233.69 Polar methoxy groups reduce membrane permeability

Key Structural and Functional Insights:

Fluorine vs. Methoxy Substitution: The 2,4,6-trifluorophenyl group (target compound) increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to methoxy-substituted analogs (e.g., 2,4,6-trimethoxyphenyl in ). However, methoxy groups improve aqueous solubility . The trifluoromethoxy variant (C₁₁H₁₃ClF₃NO) in shows superior metabolic stability due to resistance to oxidative degradation.

For example, compounds like 1-cyclopropyl-1-phenylmethanamine hydrochloride (C₁₀H₁₄ClN) exhibit reduced steric bulk, favoring interactions with flat binding pockets in receptors .

Biological Activity: Fluorinated analogs (e.g., target compound and 3-fluoro-4-methoxyphenyl derivative ) are prioritized in serotonin receptor studies due to their affinity for 5-HT2C, a target for treating obesity and schizophrenia . Non-fluorinated analogs (e.g., phenyl or trimethoxyphenyl derivatives) show weaker receptor binding but better solubility profiles .

Biological Activity

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF3N

The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubule stabilization is crucial for various cellular processes, including cell division and intracellular transport. Studies have shown that compounds with similar structures can modulate microtubule dynamics by either stabilizing or destabilizing these structures.

Key Mechanisms:

  • Microtubule Stabilization : The presence of the trifluorophenyl group enhances binding affinity to microtubules, promoting stability and preventing depolymerization.
  • Cellular Response Modulation : The compound can induce distinct cellular responses based on concentration, leading to either increased stability markers or proteasome-dependent degradation of tubulin.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution pattern of fluorine atoms on the phenyl ring significantly affects the potency of the compound. The following table summarizes findings from various studies regarding the SAR of related compounds:

CompoundFluorine SubstitutionActivity Level (IC50)Notes
ANo FluorineHighControl compound
B2-FluoroModerateReduced activity
C2,4-DifluoroLowMinimal effect
D2,4,6-TrifluoroVery HighOptimal activity

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • In a study assessing microtubule stabilization, compounds similar to this compound demonstrated significant increases in acetylated and detyrosinated α-tubulin levels at low concentrations (1-10 µM), indicating effective stabilization of microtubules .
  • In Vivo Efficacy :
    • Animal models treated with this compound showed improved outcomes in conditions characterized by disrupted microtubule dynamics. Specifically, it was observed that treatment resulted in reduced tumor growth rates in xenograft models .
  • Toxicity Assessment :
    • The compound exhibited low cytotoxicity across various cell lines up to concentrations of 100 µM, suggesting a favorable safety profile for further development .

Case Studies

  • Case Study 1 : A research team investigated the effects of this compound on neurodegenerative disease models. Results indicated that it could mitigate tau phosphorylation in transgenic mouse models, highlighting its potential as a therapeutic agent for Alzheimer's disease .
  • Case Study 2 : Another study focused on its application in cancer therapy. The compound was shown to enhance the efficacy of existing chemotherapeutics by synergistically stabilizing microtubules and inhibiting tumor cell proliferation .

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